N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that features a thiophene ring and a benzimidazole moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with fatty acids . They have been used to label twenty-six fatty acids (C5–C30) successfully .
Mode of Action
It’s worth noting that similar compounds have been used as fluorescent labeling reagents . They have been used to label fatty acids in the presence of a K2CO3 catalyst in N, N-dimethylformamide solvent .
Biochemical Pathways
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
For instance, imidazole-containing compounds, which share structural similarities with this compound, have been reported to have a broad range of chemical and biological properties .
Result of Action
Similar compounds have shown moderate to significant fungicidal activity . More than half of these compounds showed moderate to significant fungicidal activity against cucumber downy mildew (CDM), and there were six compounds that displayed higher activities than diflumetorim .
Action Environment
It’s worth noting that the reaction conditions for similar compounds have been optimized by employing a three-factor, three-level box–behnken design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of a thiophene derivative with a benzimidazole precursor. Common synthetic routes include:
Condensation Reaction: Utilizing thiophene-2-carboxylic acid and 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid under acidic conditions to form the desired compound.
Cyclization Reaction: Employing cyclization of intermediate compounds under specific conditions to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives share structural similarities.
Benzimidazole Derivatives: Compounds such as 4,5,6,7-tetrahydro-1H-benzo[d]imidazole and its analogs are structurally related.
Uniqueness
N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its combined thiophene and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(15-6-5-11-2-1-7-19-11)10-3-4-12-13(8-10)17-9-16-12/h1-2,7,9-10H,3-6,8H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPNNTWESXYALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCC3=CC=CS3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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